molecular formula C27H24N6O4S B3014176 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 393872-52-1

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3014176
CAS No.: 393872-52-1
M. Wt: 528.59
InChI Key: MNWJQBUAVPEDOS-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of indoline, triazole, and benzamide moieties

Scientific Research Applications

Antimicrobial Activity

N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide and its derivatives have been studied for their potential antimicrobial properties. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds, demonstrating in vitro antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Another study by Hussain, Sharma, and Amir (2008) reported significant antibacterial and antifungal activities for similar derivatives, highlighting their potential in addressing microbial infections (Hussain, Sharma, & Amir, 2008).

Anti-Cancer Potential

There is growing interest in the use of this chemical and its derivatives for cancer treatment. Research by Šermukšnytė et al. (2022) explored the cytotoxicity of similar compounds against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain derivatives were identified as highly active, suggesting their potential use as anti-cancer agents (Šermukšnytė et al., 2022). Ghani and Alabdali (2022) also examined gold (III) and Nickel (II) complexes derived from similar compounds for their anti-cancer activity, particularly against breast cancer cell lines, showcasing promising results (Ghani & Alabdali, 2022).

Neuropharmacological Effects

The impact of these compounds on the central nervous system (CNS) has also been investigated. Maliszewska-Guz et al. (2005) studied the effects of similar derivatives on CNS in mice, providing a foundation for further exploration in neuropharmacology (Maliszewska-Guz et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of appropriate solvents

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O4S/c1-18-21(11-7-13-22(18)33(36)37)26(35)28-16-24-29-30-27(32(24)20-9-3-2-4-10-20)38-17-25(34)31-15-14-19-8-5-6-12-23(19)31/h2-13H,14-17H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWJQBUAVPEDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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